molecular formula C10H8Cl2N2O2S B12813847 Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide CAS No. 170806-10-7

Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide

Cat. No.: B12813847
CAS No.: 170806-10-7
M. Wt: 291.15 g/mol
InChI Key: DQTFWWOZEVXLON-UHFFFAOYSA-N
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Description

Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide is a chemical compound with the molecular formula C10H8Cl2N2O2S It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide typically involves the reaction of 6,7-dichloroquinoxaline with methylthiol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C. The reaction proceeds through nucleophilic substitution, followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with signal transduction pathways, resulting in its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the dichloro and methylthio substituents.

    6,7-Dichloroquinoxaline: Similar structure but without the methylthio group.

    2-Methylquinoxaline: Lacks the dichloro and methylthio groups.

Uniqueness

Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide is unique due to the presence of both dichloro and methylthio substituents, which confer distinct chemical properties and biological activities

Biological Activity

Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide (CAS Number: 1374509-63-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C10H8Cl2N2O2SC_{10}H_8Cl_2N_2O_2S, with a molecular weight of 291.16 g/mol. The compound features a quinoxaline core with chlorine and methylthio substituents that enhance its reactivity and biological properties .

Biological Activities

Research indicates that quinoxaline derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Quinoxaline derivatives have shown significant antibacterial and antifungal properties. The compound's structure allows for interaction with microbial targets, leading to growth inhibition .
  • Antitumoral Effects : Studies have demonstrated that quinoxaline derivatives possess antitumor activity. For example, some derivatives have been tested against various cancer cell lines and exhibited cytotoxic effects .
  • Antitrypanosomal Activity : Quinoxaline compounds have been investigated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Certain derivatives showed promising results in inhibiting the growth of this parasite .
  • Anti-inflammatory Properties : The compound has also been noted for its anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the quinoxaline core significantly influence its biological activity:

Substituent PositionType of SubstituentBiological Activity Impact
6ChlorineEnhances antimicrobial activity
7ChlorineIncreases antitumoral efficacy
3MethylthioImproves overall bioactivity

The combination of electron-withdrawing (chlorine) and electron-donating (methylthio) groups creates a versatile platform for further chemical modifications and applications in medicinal chemistry .

Synthesis Methods

Several synthetic routes exist for the preparation of this compound:

  • Cyclization Reactions : Typically involves the condensation of appropriate precursors containing nitrogen atoms.
  • Oxidation Reactions : Oxidation of the nitrogen atoms in simpler quinoxaline derivatives can yield the desired product.
  • Substitution Reactions : Introducing chlorine and methylthio groups through electrophilic aromatic substitution techniques enhances the bioactivity profile .

Case Studies

  • Antibacterial Activity : A study conducted by Carta et al. (2005) evaluated various quinoxaline derivatives against Staphylococcus aureus and reported minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 g/mL for specific derivatives .
  • Antitumoral Efficacy : Research by Covens et al. (2006) highlighted the potential of quinoxaline derivatives in clinical trials as antitumor agents, particularly focusing on their mechanism of action against cancer cell proliferation .
  • Anti-Trypanosomal Study : A recent investigation demonstrated that certain quinoxaline derivatives inhibited Trypanosoma cruzi growth by more than 90%, showcasing their potential as therapeutic agents for Chagas disease .

Properties

CAS No.

170806-10-7

Molecular Formula

C10H8Cl2N2O2S

Molecular Weight

291.15 g/mol

IUPAC Name

6,7-dichloro-3-methyl-2-methylsulfanyl-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C10H8Cl2N2O2S/c1-5-10(17-2)14(16)9-4-7(12)6(11)3-8(9)13(5)15/h3-4H,1-2H3

InChI Key

DQTFWWOZEVXLON-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])Cl)Cl)SC

Origin of Product

United States

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